STS-135

Vue d'ensemble

Description

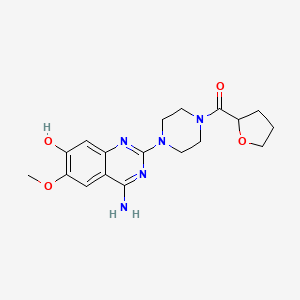

STS-135 is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes an adamantane group, a fluoropentyl chain, and an indole core, which contribute to its unique chemical properties and biological activity.

Mécanisme D'action

Target of Action

STS-135 acts as a potent full agonist of both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of these receptors, leading to a series of downstream effects .

Biochemical Pathways

The activation of CB1 and CB2 receptors by this compound affects various biochemical pathways. Many genes responsible for regulating the production and metabolism of reactive oxygen species (ROS) were found to be significantly altered in the presence of this compound . Additionally, several genes encoding matrix and metalloproteinases involved in extracellular matrix (ECM) remodeling were significantly up-/down-regulated following exposure to this compound .

Result of Action

The activation of CB1 and CB2 receptors by this compound leads to a shift in biological and metabolic homeostasis. This is due to increased regulation in cellular antioxidants, ROS production, and tissue remodeling . These changes indicate that exposure to this compound may lead to pathophysiological damage or potential carcinogenesis in tissues .

Analyse Biochimique

Biochemical Properties

STS-135 interacts with CB1 and CB2 receptors as a full agonist . The adamantyl group has been shown to be a CB1 selective agonist, and the adamantyl carboxamide group may have an increased affinity for the peripheral CB2 receptor .

Cellular Effects

Synthetic cannabinoids like this compound generally influence cell function by interacting with cannabinoid receptors, which are involved in various cell signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CB1 and CB2 receptors . As a full agonist, it can activate these receptors, potentially leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

Synthetic cannabinoids like this compound are typically stable and do not degrade quickly .

Dosage Effects in Animal Models

Synthetic cannabinoids like this compound can have varying effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Synthetic cannabinoids like this compound are typically metabolized in the liver .

Transport and Distribution

Synthetic cannabinoids like this compound are typically lipophilic and can cross cell membranes easily .

Subcellular Localization

Synthetic cannabinoids like this compound can interact with cannabinoid receptors, which are typically found on the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of STS-135 typically involves several key steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Attachment of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the indole core.

Introduction of the Fluoropentyl Chain: The fluoropentyl chain is attached via a nucleophilic substitution reaction, where a fluoropentyl halide reacts with the indole core.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

STS-135 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alkane derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Applications De Recherche Scientifique

STS-135 has several scientific research applications, including:

Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: It is used in biological studies to investigate the effects of synthetic cannabinoids on cellular and molecular processes.

Medicine: The compound is studied for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotective effects.

Industry: It is used in the development of new synthetic cannabinoids and related compounds for various applications.

Comparaison Avec Des Composés Similaires

STS-135 can be compared with other synthetic cannabinoids, such as:

N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide: Similar structure but lacks the fluorine atom in the pentyl chain.

N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indole-3-carboxamide: Similar structure but has a shorter fluorinated chain.

N-(Adamantan-1-yl)-1-(5-chloropentyl)-1H-indole-3-carboxamide: Similar structure but has a chlorine atom instead of a fluorine atom in the pentyl chain.

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom in the pentyl chain, which can influence its binding affinity and activity at cannabinoid receptors.

Propriétés

IUPAC Name |

N-(1-adamantyl)-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHGVCHRRXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725427 | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-26-7 | |

| Record name | 1-(5-Fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STS-135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STS-135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6917946XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

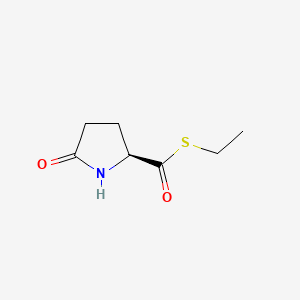

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

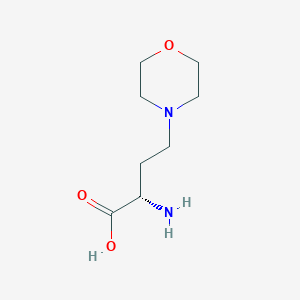

![4-[(2R)-Piperidinyl]pyridine](/img/structure/B565983.png)

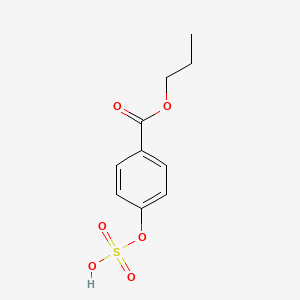

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)